N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide
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Overview
Description
N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide is a chemical compound with the molecular formula C16H13ClN4O and a molecular weight of 312.76.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide typically involves the reaction of 6-chloro-4-phenylquinazoline with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide may involve large-scale synthesis using automated equipment and controlled environments to ensure consistency and purity of the final product. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted quinazoline derivatives.
Scientific Research Applications
N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-4-phenylquinazolin-2-yl)guanidine: This compound shares a similar quinazoline core structure but differs in the functional groups attached to the core.
6-chloro-4-phenylquinazoline: This compound is a precursor in the synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide and has similar chemical properties.
Uniqueness
N’-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(6-chloro-4-phenylquinazolin-2-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-10(22)20-21-16-18-14-8-7-12(17)9-13(14)15(19-16)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMKRHCZIIYLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975852 |
Source
|
Record name | N-(6-Chloro-4-phenylquinazolin-2-yl)ethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6045-60-9 |
Source
|
Record name | N-(6-Chloro-4-phenylquinazolin-2-yl)ethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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